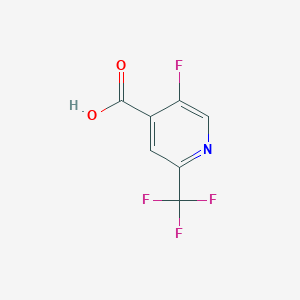![molecular formula C13H13FO B6229091 3-(4-fluorophenyl)spiro[3.3]heptan-1-one CAS No. 2160748-14-9](/img/no-structure.png)
3-(4-fluorophenyl)spiro[3.3]heptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)spiro[3.3]heptan-1-one, also known as 4-fluoro-3-phenylspiro[3.3]heptan-1-one, is a synthetic compound used in scientific research. It is a spirocyclic compound with a unique structure and properties that make it useful for a variety of applications. This compound is found in a variety of products and has been used in a variety of research experiments.
Scientific Research Applications
3-(4-Fluorophenyl)spiro[3.3]heptan-1-one has a variety of scientific research applications. It has been used as a model compound to study the effect of fluorine substitution on the reactivity of spirocyclic compounds. It has also been used as a ligand in studies of metal-organic frameworks and as a probe in fluorescence-based sensing applications. Additionally, it has been used to study the effect of aromatic substitution on the properties of spirocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)spiro[3.3]heptan-1-one is not well understood. However, it is known that the compound has a unique structure that allows it to interact with other molecules in a variety of ways. It has been suggested that the compound is able to interact with a variety of biological molecules, including proteins and enzymes, and that this interaction can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Fluorophenyl)spiro[3.3]heptan-1-one are not well understood. However, it has been suggested that the compound has the potential to interact with a variety of biological molecules and enzymes, leading to a variety of effects. For example, it has been suggested that the compound may have the potential to inhibit the activity of certain enzymes, leading to changes in biochemical pathways and physiological processes.
Advantages and Limitations for Lab Experiments
The use of 3-(4-Fluorophenyl)spiro[3.3]heptan-1-one in lab experiments has both advantages and limitations. One advantage is that the compound is relatively easy to synthesize, making it a useful model compound for a variety of research experiments. Additionally, the compound has a unique structure that allows it to interact with a variety of biological molecules and enzymes, making it a useful tool for studying biochemical pathways and physiological processes. However, the compound is not well understood, so the effects of its use in lab experiments are not fully known.
Future Directions
There are a variety of potential future directions for research on 3-(4-Fluorophenyl)spiro[3.3]heptan-1-one. One potential direction is to further study the mechanism of action of the compound and its potential effects on biological molecules and enzymes. Additionally, further research could be done to explore the potential of the compound as a drug or therapeutic agent. Finally, further research could be done to explore the potential of the compound as a probe for fluorescence-based sensing applications.
Synthesis Methods
3-(4-Fluorophenyl)spiro[3.3]heptan-1-one can be synthesized via a variety of methods. One method involves the reaction of 4-fluorobenzaldehyde and 2-methyl-2-butanol in the presence of a base catalyst such as sodium hydroxide. This reaction yields 3-(4-fluorophenyl)spiro[3.3]heptan-1-one as a white solid. This method is relatively simple and has been used in a variety of research experiments.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-fluorophenyl)spiro[3.3]heptan-1-one involves the reaction of a spirocyclic ketone with a fluorobenzene derivative in the presence of a Lewis acid catalyst.", "Starting Materials": [ "Spirocyclic ketone", "4-fluorophenylboronic acid", "Palladium catalyst", "Base", "Solvent" ], "Reaction": [ "The spirocyclic ketone is first treated with a base to generate the enolate ion.", "The resulting enolate is then reacted with 4-fluorophenylboronic acid in the presence of a palladium catalyst to form the corresponding aryl ketone.", "The aryl ketone is then subjected to a Lewis acid-catalyzed spirocyclization reaction to form the desired spirocyclic ketone product, 3-(4-fluorophenyl)spiro[3.3]heptan-1-one." ] } | |
CAS RN |
2160748-14-9 |
Product Name |
3-(4-fluorophenyl)spiro[3.3]heptan-1-one |
Molecular Formula |
C13H13FO |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



